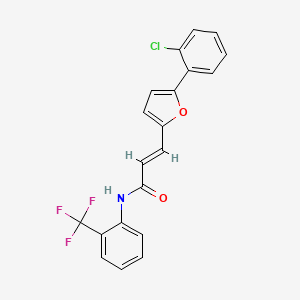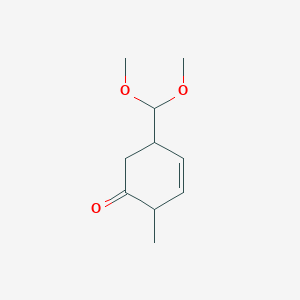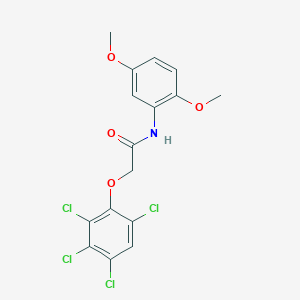
1-Phenyl-2-(triphenylsilyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(triphenylsilyl)ethanol is an organic compound with the molecular formula C26H24OSi It is characterized by the presence of a phenyl group and a triphenylsilyl group attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(triphenylsilyl)ethanol can be synthesized through several methods. One common approach involves the reaction of triphenylsilyl chloride with phenylethanol in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(triphenylsilyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl or triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzophenone derivatives, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(triphenylsilyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Phenyl-2-(triphenylsilyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and triphenylsilyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(triphenylgermyl)ethanol: Similar structure but with a germanium atom instead of silicon.
1-Phenyl-2-(triphenylstannyl)ethanol: Contains a tin atom in place of silicon.
1-Phenyl-2-(triphenylplumbyl)ethanol: Features a lead atom instead of silicon.
Uniqueness
1-Phenyl-2-(triphenylsilyl)ethanol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C26H24OSi |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
1-phenyl-2-triphenylsilylethanol |
InChI |
InChI=1S/C26H24OSi/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26-27H,21H2 |
InChI-Schlüssel |
LASSNCYVNRTKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)


